molecular formula C16H14O5 B5802939 (4-Formylphenyl) 3,4-dimethoxybenzoate

(4-Formylphenyl) 3,4-dimethoxybenzoate

Cat. No.: B5802939
M. Wt: 286.28 g/mol
InChI Key: VHAJVSPIIJGINN-UHFFFAOYSA-N
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Description

(4-Formylphenyl) 3,4-dimethoxybenzoate is an organic compound with potential applications in various scientific fields. It is characterized by the presence of a formyl group attached to a phenyl ring, which is further esterified with 3,4-dimethoxybenzoic acid. This compound is of interest due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Formylphenyl) 3,4-dimethoxybenzoate typically involves the esterification of 4-formylphenol with 3,4-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-carboxyphenyl 3,4-dimethoxybenzoate.

    Reduction: 4-(hydroxymethyl)phenyl 3,4-dimethoxybenzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(4-Formylphenyl) 3,4-dimethoxybenzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Formylphenyl) 3,4-dimethoxybenzoate largely depends on its interaction with biological molecules. The formyl group can form Schiff bases with amines, which can then participate in various biochemical pathways. The compound’s aromatic rings and methoxy groups may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 2-Ethoxy-4-formylphenyl 3,4-dimethoxybenzoate
  • 2-Bromo-4-formylphenyl 3,4-dimethoxybenzoate

Comparison: (4-Formylphenyl) 3,4-dimethoxybenzoate is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. Compared to its analogs, such as 2-ethoxy-4-formylphenyl 3,4-dimethoxybenzoate and 2-bromo-4-formylphenyl 3,4-dimethoxybenzoate, it may exhibit different chemical and biological properties due to the presence of the formyl group at the para position.

Properties

IUPAC Name

(4-formylphenyl) 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-19-14-8-5-12(9-15(14)20-2)16(18)21-13-6-3-11(10-17)4-7-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAJVSPIIJGINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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